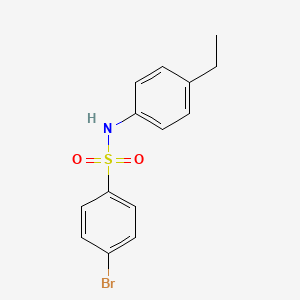

4-bromo-N-(4-ethylphenyl)benzenesulfonamide

Descripción

Propiedades

IUPAC Name |

4-bromo-N-(4-ethylphenyl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14BrNO2S/c1-2-11-3-7-13(8-4-11)16-19(17,18)14-9-5-12(15)6-10-14/h3-10,16H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYULLXLISVYERN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14BrNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of action of 4-bromo-N-(4-ethylphenyl)benzenesulfonamide

An In-depth Technical Guide to the Putative Mechanism of Action of 4-bromo-N-(4-ethylphenyl)benzenesulfonamide

Foreword: Navigating the Knowns and Unknowns

This document provides a detailed exploration of the potential mechanisms of action for the compound 4-bromo-N-(4-ethylphenyl)benzenesulfonamide. It is critical to inform the reader that, based on the available scientific literature, this specific molecule has not been the subject of extensive mechanistic studies. Therefore, this guide synthesizes information from closely related 4-bromo-N-phenylbenzenesulfonamide derivatives and the broader class of benzenesulfonamides to propose putative biological targets and pathways. The insights herein are intended to provide a foundational resource for researchers and drug development professionals, guiding future experimental design and hypothesis testing.

The Benzenesulfonamide Scaffold: A Privileged Structure in Medicinal Chemistry

The benzenesulfonamide core is a cornerstone in drug discovery, forming the structural basis for a multitude of therapeutic agents.[1][2] The presence of a bromine atom at the 4-position of the benzene ring and an N-phenyl substitution, as seen in 4-bromo-N-phenylbenzenesulfonamide derivatives, creates a versatile pharmacophore.[1] The bromine atom not only influences the molecule's electronic properties but also serves as a synthetic handle for creating diverse analog libraries.[1] This class of compounds has demonstrated a wide range of biological activities, most notably as enzyme inhibitors in anticancer and antimicrobial applications.[1]

Primary Putative Mechanism of Action: Carbonic Anhydrase Inhibition

The most prominent and well-documented mechanism of action for benzenesulfonamide derivatives is the inhibition of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes.[1]

The Role of Carbonic Anhydrase IX (CA IX) in Oncology

A particularly compelling target for anticancer therapy is the tumor-associated isoform, Carbonic Anhydrase IX (CA IX).[1] Under the hypoxic conditions often found in solid tumors, cancer cells upregulate CA IX expression.[1] This enzyme is crucial for tumor cell survival as it catalyzes the hydration of carbon dioxide to bicarbonate and protons, thereby maintaining the intracellular pH.[1] The resulting acidification of the tumor microenvironment promotes tumor growth, invasion, and metastasis.[1]

Molecular Mechanism of Inhibition

Benzenesulfonamide-based inhibitors are thought to function by coordinating with the zinc ion located in the active site of CA IX, which blocks the enzyme's catalytic activity.[1] This inhibition leads to an increase in the intracellular pH of cancer cells and a decrease in the extracellular pH, ultimately disrupting the pH balance and leading to apoptosis.

Signaling Pathway

The following diagram illustrates the role of CA IX in the tumor microenvironment and the inhibitory effect of benzenesulfonamide derivatives.

Secondary and Exploratory Mechanisms of Action

While CA IX inhibition is a primary candidate, the benzenesulfonamide scaffold is known to interact with other biological targets.

Antimicrobial Activity via Dihydropteroate Synthase (DHPS) Inhibition

Historically, benzenesulfonamide derivatives have been utilized as antimicrobial agents.[1] Their mechanism in bacteria often involves the inhibition of dihydropteroate synthase (DHPS), a critical enzyme in the folate biosynthesis pathway.[1] Folic acid is essential for the synthesis of nucleic acids, and its depletion halts bacterial growth.[1]

Anticancer Activity via Inhibition of Translation Initiation

Recent research has suggested that arylsulfonamide derivatives may exert anticancer effects by inhibiting translation initiation, a crucial step in protein synthesis that is frequently dysregulated in cancer.[3] Small molecule inhibitors that disrupt the formation or function of the eIF4F complex, a key player in cap-dependent translation, are of significant interest as potential cancer therapeutics.[3] The activity of this complex is regulated by signaling pathways such as the PI3K/AKT/mTOR pathway.[3]

Modulation of Voltage-Gated Sodium Channels

Benzenesulfonamide compounds are also under investigation as modulators of voltage-gated sodium channels, which could have therapeutic applications in conditions like epilepsy.[4] These channels are critical for the initiation and propagation of action potentials in neurons.

Physicochemical Properties and Predicted Spectral Data

The biological activity of a compound is intrinsically linked to its physicochemical properties. For 4-bromo-N-(4-ethylphenyl)benzenesulfonamide, these properties can be inferred from related structures.

Solubility Profile

Sulfonamides generally exhibit low solubility in water and higher solubility in organic solvents like ethanol.[3]

Predicted Spectroscopic Data

| Spectroscopic Technique | Feature | Expected Value | Assignment |

| ¹H NMR | Chemical Shift (ppm) | 7.0 - 7.8 | Aromatic Protons |

| Chemical Shift (ppm) | ~10.5 | Sulfonamide N-H | |

| ¹³C NMR | Chemical Shift (ppm) | 110 - 150 | Aromatic Carbons |

| Chemical Shift (ppm) | ~125 | C-Br | |

| Chemical Shift (ppm) | ~140 | C-S | |

| Infrared (IR) Spectroscopy | Wavenumber (cm⁻¹) | 3200 - 3300 | N-H Stretch |

| Wavenumber (cm⁻¹) | 3000 - 3100 | Aromatic C-H Stretch | |

| Wavenumber (cm⁻¹) | 1320 - 1350 | S=O Asymmetric Stretch | |

| Wavenumber (cm⁻¹) | 1140 - 1160 | S=O Symmetric Stretch |

Experimental Protocols for Mechanistic Elucidation

To validate the putative mechanisms of action for 4-bromo-N-(4-ethylphenyl)benzenesulfonamide, a series of well-established experimental workflows are recommended.

General Workflow for Synthesis and Characterization

The synthesis of 4-bromo-N-phenylbenzenesulfonamide and its analogs typically involves the reaction of 4-bromobenzenesulfonyl chloride with an aniline derivative.[1]

In Vitro Enzyme Inhibition Assay (Example: Carbonic Anhydrase)

A stopped-flow spectrophotometric assay is a standard method to determine the inhibitory activity against carbonic anhydrase.

Step-by-Step Protocol:

-

Enzyme Preparation: A solution of purified human carbonic anhydrase (isoform of interest, e.g., CA IX) is prepared in a suitable buffer (e.g., Tris-SO₄).

-

Inhibitor Preparation: A stock solution of 4-bromo-N-(4-ethylphenyl)benzenesulfonamide is prepared in an appropriate solvent (e.g., DMSO) and serially diluted to various concentrations.

-

Assay Procedure: a. The enzyme and inhibitor solutions are pre-incubated. b. The reaction is initiated by rapidly mixing the enzyme/inhibitor solution with a CO₂-saturated buffer. c. The change in absorbance of a pH indicator (e.g., p-nitrophenol) is monitored over time, reflecting the rate of the enzymatic reaction.

-

Data Analysis: The initial reaction rates are calculated and plotted against the inhibitor concentration to determine the IC₅₀ value.

Conclusion and Future Directions

4-bromo-N-(4-ethylphenyl)benzenesulfonamide belongs to a class of compounds with significant therapeutic potential, primarily as enzyme inhibitors. Based on the available literature for related analogs, the most probable mechanism of action is the inhibition of carbonic anhydrase, particularly the tumor-associated CA IX. However, other potential mechanisms, including inhibition of bacterial dihydropteroate synthase and modulation of translation initiation, warrant further investigation.

Future research should focus on the direct experimental validation of these putative mechanisms for 4-bromo-N-(4-ethylphenyl)benzenesulfonamide. This would include in vitro enzyme inhibition assays, cell-based functional assays, and structural biology studies to elucidate the precise molecular interactions with its biological targets. Such studies will be instrumental in defining the therapeutic potential of this compound and guiding its further development.

References

- An In-depth Technical Guide to 4-Bromo-N-phenylbenzenesulfonamide Derivatives and Analogs. Benchchem.

- 4-Bromo-N-phenylbenzenesulfonamide physical and chemical properties. Benchchem.

- Synthesis, spectral analysis and biological evaluation of N- alkyl/aralkyl/aryl-4-chlorobenzenesulfonamide derivatives.

- US10745392B2 - Benzenesulfonamide compounds and their use as therapeutic agents - Google Patents.

Sources

An In-Depth Technical Guide to the In Vivo Pharmacokinetic Characterization of 4-bromo-N-(4-ethylphenyl)benzenesulfonamide

For the attention of: Researchers, scientists, and drug development professionals.

Abstract

The development of novel therapeutic agents requires a thorough understanding of their behavior within a biological system. This technical guide outlines a comprehensive strategy for the in vivo pharmacokinetic (PK) characterization of 4-bromo-N-(4-ethylphenyl)benzenesulfonamide, a novel benzenesulfonamide derivative. In the absence of specific published data for this compound, this document serves as a guiding framework, leveraging established principles of pharmacokinetics and drawing insights from studies on structurally related sulfonamides.[1] The methodologies detailed herein are designed to elucidate the absorption, distribution, metabolism, and excretion (ADME) profile of the compound, providing critical data for its preclinical and potential clinical development.

Introduction: The Imperative of Pharmacokinetic Profiling

Pharmacokinetics, the study of the time course of a drug's ADME, is a cornerstone of drug discovery and development.[2] A comprehensive PK profile is essential for determining dosing regimens, predicting therapeutic efficacy, and assessing potential toxicity.[3] For novel chemical entities such as 4-bromo-N-(4-ethylphenyl)benzenesulfonamide, an early and thorough understanding of their in vivo behavior is paramount to navigating the path from discovery to clinical application. Benzenesulfonamide derivatives have shown a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties, making the elucidation of their pharmacokinetic properties a critical step in harnessing their therapeutic potential.[1][4]

Preclinical In Vivo Study Design: A Step-by-Step Protocol

The following protocol outlines a robust experimental design for a preclinical pharmacokinetic study of 4-bromo-N-(4-ethylphenyl)benzenesulfonamide in a rodent model.

Animal Model Selection

The selection of an appropriate animal model is a critical first step. For initial pharmacokinetic screening, the use of male CD1 mice or Wistar rats is recommended due to their well-characterized physiology and the availability of historical data for comparison.[5]

Compound Formulation and Dosing

The formulation of 4-bromo-N-(4-ethylphenyl)benzenesulfonamide will depend on its physicochemical properties, such as solubility.[6][7] A common approach for preclinical studies is to formulate the compound in a vehicle such as a mixture of polyethylene glycol 400 (PEG400), propylene glycol, and saline.

-

Intravenous (IV) Administration: An IV dose is essential to determine the absolute bioavailability and key elimination parameters. A typical starting dose for a novel compound might be in the range of 1-5 mg/kg.

-

Oral (PO) Administration: Oral administration is necessary to assess absorption characteristics. A typical oral dose might range from 10-50 mg/kg.

Experimental Workflow

The following diagram illustrates the key steps in the in vivo pharmacokinetic study.

Caption: A typical workflow for an in vivo pharmacokinetic study.

Sample Collection and Processing

-

Blood Sampling: Serial blood samples (e.g., at 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) are collected into tubes containing an anticoagulant (e.g., EDTA). Plasma is separated by centrifugation and stored at -80°C until analysis.

-

Urine and Feces Collection: For excretion studies, animals are housed in metabolic cages to allow for the separate collection of urine and feces over a 24 or 48-hour period.

Bioanalytical Method

A sensitive and specific analytical method, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), is required to quantify the concentration of 4-bromo-N-(4-ethylphenyl)benzenesulfonamide in plasma, urine, and fecal homogenates. The method must be validated for linearity, accuracy, precision, and selectivity.

Pharmacokinetic Data Analysis and Key Parameters

The plasma concentration-time data are analyzed using non-compartmental or compartmental modeling approaches to determine the key pharmacokinetic parameters.

| Parameter | Description | Importance |

| Cmax | Maximum observed plasma concentration | Indicates the rate and extent of absorption. |

| Tmax | Time to reach Cmax | Provides information on the rate of absorption. |

| AUC | Area under the plasma concentration-time curve | Represents the total systemic exposure to the drug. |

| t1/2 | Elimination half-life | The time required for the plasma concentration to decrease by half. |

| CL | Clearance | The volume of plasma cleared of the drug per unit time. |

| Vd | Volume of distribution | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.[2] |

| F% | Absolute bioavailability | The fraction of the orally administered dose that reaches the systemic circulation. |

Elucidating the ADME Profile

Absorption

The oral bioavailability (F%) of 4-bromo-N-(4-ethylphenyl)benzenesulfonamide will be a key determinant of its potential as an orally administered therapeutic. Factors influencing absorption include its solubility, permeability, and susceptibility to first-pass metabolism. The Biopharmaceutics Classification System (BCS) can be a useful framework for understanding its absorption characteristics.[3]

Distribution

The volume of distribution (Vd) will provide insights into the extent of tissue distribution. A large Vd suggests extensive distribution into tissues, while a small Vd indicates that the compound is primarily confined to the systemic circulation. Plasma protein binding is another critical factor, as highly protein-bound drugs have a lower fraction of free drug available to exert a pharmacological effect.[4] For some benzenesulfonamide derivatives, plasma protein binding has been observed to be greater than 99%.[4]

Metabolism

Metabolism, primarily occurring in the liver, is a key elimination pathway for many drugs.[2] For 4-bromo-N-(4-ethylphenyl)benzenesulfonamide, potential metabolic pathways include:

-

Oxidation: Hydroxylation of the ethylphenyl group or the benzenesulfonamide ring.

-

Conjugation: Glucuronidation or sulfation of hydroxylated metabolites.

The following diagram illustrates a proposed metabolic pathway for 4-bromo-N-(4-ethylphenyl)benzenesulfonamide.

Caption: A proposed metabolic pathway for 4-bromo-N-(4-ethylphenyl)benzenesulfonamide.

Excretion

The primary routes of excretion are via the kidneys (urine) and the liver (bile, leading to feces).[2] Analysis of urine and feces for the parent compound and its metabolites will quantify the contribution of each excretion pathway.

Conclusion and Future Directions

The in vivo pharmacokinetic characterization of 4-bromo-N-(4-ethylphenyl)benzenesulfonamide is a critical endeavor in its development as a potential therapeutic agent. The methodologies outlined in this guide provide a robust framework for obtaining essential ADME data. The results of these studies will inform dose selection for efficacy and toxicology studies, and will ultimately guide the design of potential human clinical trials. Further studies, including pharmacokinetic/pharmacodynamic (PK/PD) modeling, will be crucial to establish a quantitative relationship between drug exposure and pharmacological effect.[4]

References

- BenchChem. (2025). Comparative Analysis of N-(4- bromobenzenesulfonyl)benzamide: An Evaluation of In Vitro and In Vivo Activities.

- Ciccone, A., et al. (2020). Preclinical Activity and Pharmacokinetic/Pharmacodynamic Relationship for a Series of Novel Benzenesulfonamide Perforin Inhibitors. ACS Pharmacology & Translational Science.

- BenchChem. (2025). An In-depth Technical Guide to 4-Bromo-N-phenylbenzenesulfonamide Derivatives and Analogs.

- BenchChem. (2025). 4-Bromo-N-phenylbenzenesulfonamide physical and chemical properties.

- CymitQuimica. CAS 90944-62-0: 4-bromo-N,N-diethylbenzenesulfonamide.

- Longdom Publishing. Pharmacokinetics: The Science Behind Drug Movement in the Body.

- Martinez, M. N., & Amidon, G. L. (2002). A mechanistic approach to understanding the factors affecting drug absorption: a review of fundamentals. Journal of Clinical Pharmacology, 42(6), 620-643.

- ResearchGate. (2026). Preclinical Activity and Pharmacokinetic/Pharmacodynamic Relationship for a Series of Novel Benzenesulfonamide Perforin Inhibitors | Request PDF.

- Singh, S. (2000). Preclinical pharmacokinetic and metabolism studies in drug discovery and development. Current Drug Metabolism, 1(2), 1-17.

- Toutain, P. L., & Bousquet-Mélou, A. (2004). Plasma clearance. Journal of Veterinary Pharmacology and Therapeutics, 27(6), 415-425.

- van de Waterbeemd, H., & Gifford, E. (2003). ADMET in silico modelling: towards prediction paradise?. Nature Reviews Drug Discovery, 2(3), 192-204.

- Peláez, F. (2008). Pharmacokinetics in Drug Discovery. Journal of Pharmaceutical Sciences, 97(2), 654-690.

- Omari, C. Pharmacokinetics: The Science Behind Drug Movement in the Body. Journal of Pharmacokinetics and Toxicological Studies.

- ResearchGate. (2026). Preclinical Activity and Pharmacokinetic/Pharmacodynamic Relationship for a Series of Novel Benzenesulfonamide Perforin Inhibitors.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. longdom.org [longdom.org]

- 3. umb.edu.pl [umb.edu.pl]

- 4. Preclinical Activity and Pharmacokinetic/Pharmacodynamic Relationship for a Series of Novel Benzenesulfonamide Perforin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. CAS 90944-62-0: 4-bromo-N,N-diethylbenzenesulfonamide [cymitquimica.com]

In Vitro Toxicological Profiling of 4-bromo-N-(4-ethylphenyl)benzenesulfonamide: A Technical Guide for Preclinical Safety Assessment

Abstract

This technical guide provides a comprehensive framework for the in-depth in vitro toxicological evaluation of 4-bromo-N-(4-ethylphenyl)benzenesulfonamide, a novel arylsulfonamide derivative. Recognizing the critical role of preclinical safety assessment in drug development, this document outlines a tiered, mechanism-driven approach to identifying potential cytotoxic, genotoxic, and organ-specific liabilities. By integrating established high-throughput screening assays with more complex, physiologically relevant model systems, this guide equips researchers, scientists, and drug development professionals with the necessary protocols and strategic insights to conduct a thorough and scientifically rigorous in vitro safety assessment. The methodologies detailed herein are grounded in established regulatory guidelines and cutting-edge scientific principles, ensuring the generation of robust and reliable data to inform critical decision-making in the progression of 4-bromo-N-(4-ethylphenyl)benzenesulfonamide towards clinical development.

Introduction: The Imperative for Rigorous In Vitro Toxicity Assessment

4-Bromo-N-(4-ethylphenyl)benzenesulfonamide belongs to the sulfonamide class of compounds, a scaffold known for a wide range of pharmacological activities.[1][2] As with any new chemical entity (NCE) destined for therapeutic use, a comprehensive understanding of its safety profile is paramount. Early-stage in vitro toxicity studies are indispensable for identifying potential hazards, elucidating mechanisms of toxicity, and guiding lead optimization to mitigate risks long before significant resources are invested in costly in vivo studies and clinical trials.[3][4]

Drug-induced liver injury (DILI) remains a major cause of drug attrition and post-market withdrawal, underscoring the need for predictive preclinical models.[4][5][6][7] This guide, therefore, places a strong emphasis on a multi-parametric assessment of hepatotoxicity, while also addressing other critical toxicological endpoints such as genotoxicity and off-target cytotoxicity. The overarching strategy is to build a comprehensive safety profile of 4-bromo-N-(4-ethylphenyl)benzenesulfonamide, enabling a data-driven risk assessment.

This document deviates from a rigid, one-size-fits-all template. Instead, it presents a logical, tiered workflow, starting with broad cytotoxicity screening and progressively delving into more specific mechanisms of toxicity. This approach allows for early identification of "deal-breaker" liabilities and provides a framework for in-depth mechanistic investigation when warranted.

Foundational Pillar: Cytotoxicity Assessment

The initial step in any in vitro toxicity assessment is to determine the concentration range at which the test compound elicits overt cytotoxicity. This information is crucial for designing subsequent, more nuanced mechanistic studies and for establishing a therapeutic window.

Rationale and Experimental Choice

A common and robust method for assessing cell viability is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[8] This colorimetric assay measures the metabolic activity of cells, which in most cases correlates with cell viability. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product, the amount of which is proportional to the number of living cells.[8]

For a comprehensive initial screen, a panel of cell lines should be employed to identify potential tissue-specific toxicity. Given that the liver is a primary site of drug metabolism and a common target for drug-induced toxicity, human hepatoma cell lines such as HepG2 and HepaRG are essential components of this panel.[9] HepaRG cells are particularly valuable as they can differentiate into hepatocyte-like and biliary-like cells and express a broader range of drug-metabolizing enzymes compared to HepG2 cells, making them a more metabolically competent model.[9] Including a non-hepatic cell line, such as HEK-293 (human embryonic kidney), can provide initial insights into broader, non-specific cytotoxicity.[1]

Experimental Protocol: MTT Assay for Cytotoxicity

Materials:

-

Human hepatoma cell lines (HepG2, HepaRG) and a non-hepatic cell line (HEK-293)

-

Appropriate cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

4-bromo-N-(4-ethylphenyl)benzenesulfonamide stock solution (typically in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well microplates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ cells/well) and allow them to adhere and proliferate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.[8]

-

Compound Treatment: Prepare serial dilutions of 4-bromo-N-(4-ethylphenyl)benzenesulfonamide in culture medium. The final concentration of the vehicle (e.g., DMSO) should be kept constant across all wells and should not exceed a non-toxic level (typically ≤ 0.5%). Remove the old medium from the cells and replace it with the medium containing the various concentrations of the test compound. Include vehicle-only controls and untreated controls.

-

Incubation: Incubate the plates for a specified duration, typically 24, 48, or 72 hours, to assess both acute and longer-term cytotoxic effects.[8]

-

MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.[8]

-

Formazan Solubilization: Carefully remove the medium and add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals.[8]

-

Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of 540-570 nm.[8]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC₅₀ value, the concentration of the compound that causes a 50% reduction in cell viability, is determined from the dose-response curve.

Data Presentation and Interpretation

The quantitative data from the cytotoxicity assays should be summarized in a clear and concise table for easy comparison across cell lines and time points.

| Cell Line | Incubation Time (h) | IC₅₀ (µM) [95% Confidence Interval] |

| HepG2 | 24 | [Insert Value] |

| 48 | [Insert Value] | |

| 72 | [Insert Value] | |

| HepaRG | 24 | [Insert Value] |

| 48 | [Insert Value] | |

| 72 | [Insert Value] | |

| HEK-293 | 24 | [Insert Value] |

| 48 | [Insert Value] | |

| 72 | [Insert Value] |

A significant difference in IC₅₀ values between the hepatic and non-hepatic cell lines may suggest a role for metabolism in the observed cytotoxicity. Lower IC₅₀ values in HepaRG cells compared to HepG2 cells could indicate that a metabolite of 4-bromo-N-(4-ethylphenyl)benzenesulfonamide is responsible for the toxicity.

Delving Deeper: Mechanistic Toxicity Pathways

Following the initial cytotoxicity assessment, it is crucial to investigate the underlying mechanisms of cell death. This section outlines a series of assays to probe for key events in common toxicity pathways, including apoptosis, oxidative stress, and mitochondrial dysfunction.

Apoptosis vs. Necrosis: Unraveling the Mode of Cell Death

Apoptosis, or programmed cell death, is a tightly regulated process that is distinct from necrosis, which is a more chaotic form of cell death often resulting from acute cellular injury.[10][11] Differentiating between these two modes of cell death is critical for understanding the toxic potential of a compound.

Rationale: One of the earliest hallmarks of apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[11] Annexin V is a protein that has a high affinity for PS and can be fluorescently labeled to detect apoptotic cells.[11] Propidium iodide (PI) is a fluorescent dye that is excluded by viable cells with intact membranes but can penetrate the compromised membranes of late apoptotic and necrotic cells to stain the nucleus.[12] By using both Annexin V and PI, it is possible to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[12]

Experimental Protocol:

-

Cell Treatment: Treat cells with 4-bromo-N-(4-ethylphenyl)benzenesulfonamide at concentrations around the IC₅₀ value for a predetermined time.

-

Cell Harvesting: Harvest both adherent and floating cells and wash them with cold PBS.[13]

-

Staining: Resuspend the cells in 1X Annexin V binding buffer and add fluorescently labeled Annexin V and PI.[12][13]

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[13]

-

Analysis: Analyze the stained cells by flow cytometry.[12][13]

Data Interpretation:

-

Annexin V- / PI- : Live cells

-

Annexin V+ / PI- : Early apoptotic cells

-

Annexin V+ / PI+ : Late apoptotic/necrotic cells

-

Annexin V- / PI+ : Necrotic cells

Rationale: Caspases are a family of proteases that play a central role in the execution of apoptosis.[10] Caspase-3 and caspase-7 are key executioner caspases that cleave a multitude of cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis.[14] The Caspase-Glo® 3/7 assay is a sensitive, luminescence-based method for measuring the activity of these caspases.[15][16] The assay utilizes a proluminescent substrate containing the DEVD tetrapeptide sequence, which is cleaved by caspase-3/7 to release aminoluciferin, a substrate for luciferase, generating a "glow-type" luminescent signal that is proportional to caspase activity.[15][16]

Experimental Protocol:

-

Cell Plating and Treatment: Plate cells in a white-walled 96-well plate and treat them with 4-bromo-N-(4-ethylphenyl)benzenesulfonamide.[16]

-

Reagent Addition: After the desired incubation period, add an equal volume of the Caspase-Glo® 3/7 reagent to each well.[16]

-

Incubation: Incubate the plate at room temperature for 30 minutes to 3 hours to allow for cell lysis and the caspase reaction to occur.[16]

-

Luminescence Measurement: Measure the luminescence using a luminometer.[16]

Data Presentation:

| Compound Concentration (µM) | Caspase-3/7 Activity (Fold Change vs. Vehicle) |

| 0 (Vehicle) | 1.0 |

| [Concentration 1] | [Insert Value] |

| [Concentration 2] | [Insert Value] |

| [Concentration 3] | [Insert Value] |

| [Positive Control] | [Insert Value] |

An increase in caspase-3/7 activity provides strong evidence that 4-bromo-N-(4-ethylphenyl)benzenesulfonamide induces apoptosis.

Oxidative Stress Assessment

Reactive oxygen species (ROS) are highly reactive molecules that can damage cellular components such as DNA, proteins, and lipids.[17][18] An imbalance between ROS production and the cell's antioxidant capacity leads to oxidative stress, a common mechanism of drug-induced toxicity.[19][20]

Rationale: The OxiSelect™ In Vitro ROS/RNS Assay Kit provides a straightforward method for measuring the total reactive oxygen and nitrogen species in a sample.[19][21] The assay employs a fluorogenic probe, dichlorodihydrofluorescein (DCFH), which is oxidized by ROS and RNS to the highly fluorescent dichlorofluorescein (DCF).[19] The fluorescence intensity is directly proportional to the total ROS/RNS levels.[18]

Experimental Protocol:

-

Cell Treatment: Treat cells with 4-bromo-N-(4-ethylphenyl)benzenesulfonamide for a relevant time period (e.g., 1-6 hours).

-

Probe Loading: Incubate the cells with the DCFH-DA probe, which is cell-permeable and is deacetylated by intracellular esterases to the non-fluorescent DCFH.[18]

-

Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence plate reader with excitation at ~480 nm and emission at ~530 nm.[19]

Data Presentation:

| Compound Concentration (µM) | ROS/RNS Production (Fold Change vs. Vehicle) |

| 0 (Vehicle) | 1.0 |

| [Concentration 1] | [Insert Value] |

| [Concentration 2] | [Insert Value] |

| [Concentration 3] | [Insert Value] |

| [Positive Control] | [Insert Value] |

A dose-dependent increase in fluorescence indicates that the compound induces oxidative stress.

Mitochondrial Health Evaluation

Mitochondria are central to cellular energy production and are also key regulators of cell death pathways.[22] Mitochondrial dysfunction is a frequent event in drug-induced toxicity.[7]

Rationale: The mitochondrial membrane potential (ΔΨm) is a critical indicator of mitochondrial health and is maintained by the electron transport chain.[22][23] A collapse of the ΔΨm is an early event in apoptosis.[24] The JC-1 dye is a ratiometric fluorescent probe commonly used to measure ΔΨm.[23][24] In healthy cells with a high ΔΨm, JC-1 forms aggregates that emit red fluorescence.[24] In apoptotic or unhealthy cells with a low ΔΨm, JC-1 remains in its monomeric form and emits green fluorescence.[24] The ratio of red to green fluorescence provides a measure of mitochondrial depolarization.

Experimental Protocol:

-

Cell Treatment: Treat cells with 4-bromo-N-(4-ethylphenyl)benzenesulfonamide.

-

JC-1 Staining: Incubate the cells with the JC-1 dye.

-

Fluorescence Measurement: Measure both the red and green fluorescence using a fluorescence microscope or a plate reader.

-

Data Analysis: Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial depolarization.

Genotoxicity Assessment: A Critical Safety Hurdle

Genotoxicity testing is a regulatory requirement for all new drug candidates to assess their potential to cause genetic damage, which can lead to cancer or heritable diseases.[3][25] A battery of in vitro tests is typically required to cover different genotoxic mechanisms.[3]

Bacterial Reverse Mutation Assay (Ames Test)

Rationale: The Ames test is a widely used method to identify substances that can produce gene mutations.[3] It utilizes several strains of Salmonella typhimurium with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine). The assay measures the ability of the test compound to cause a reverse mutation, allowing the bacteria to grow on an amino acid-deficient medium. The inclusion of a mammalian liver extract (S9 fraction) is crucial to detect compounds that become genotoxic after metabolic activation.

In Vitro Micronucleus Assay

Rationale: The in vitro micronucleus assay detects both clastogens (agents that cause chromosomal breaks) and aneugens (agents that cause chromosome loss or gain).[3] Micronuclei are small, extranuclear bodies that are formed during cell division from chromosome fragments or whole chromosomes that lag behind at anaphase.[3] An increase in the frequency of micronucleated cells indicates that the compound has the potential to cause chromosomal damage. This assay can be performed in various mammalian cell lines, including CHO, V79, CHL, and human peripheral blood lymphocytes.

Advanced In Vitro Models: Bridging the Gap to Human Physiology

While standard 2D cell line-based assays provide valuable initial data, they often lack the metabolic competence and complex cell-cell interactions of the human liver.[5][6] To improve the prediction of human DILI, more complex in vitro models are increasingly being adopted.

3D Liver Spheroids

Three-dimensional (3D) spheroid cultures of primary human hepatocytes or hepatoma cell lines more closely mimic the architecture and function of the liver in vivo.[4][9] They often exhibit higher levels of metabolic enzyme expression and can be maintained in culture for longer periods, making them suitable for studying chronic drug exposure.[9]

Liver-on-a-Chip and Microphysiological Systems

These advanced models represent the cutting edge of in vitro toxicology, incorporating multiple liver cell types in a microfluidic device that can simulate the liver microenvironment.[6] While still an emerging technology, they hold great promise for improving the prediction of human DILI.

Integrated Data Analysis and Risk Assessment

The comprehensive in vitro toxicity assessment of 4-bromo-N-(4-ethylphenyl)benzenesulfonamide requires a holistic interpretation of the data generated from the various assays. The relationship between cytotoxicity, mechanism-specific toxicity, and genotoxicity should be carefully considered.

Workflow for In Vitro Toxicity Assessment of 4-bromo-N-(4-ethylphenyl)benzenesulfonamide

Caption: A tiered approach to the in vitro toxicological evaluation of 4-bromo-N-(4-ethylphenyl)benzenesulfonamide.

Conclusion

The in vitro toxicity assessment of 4-bromo-N-(4-ethylphenyl)benzenesulfonamide requires a multi-faceted and scientifically rigorous approach. By following the tiered strategy outlined in this guide, from initial cytotoxicity screening to in-depth mechanistic studies and the use of advanced in vitro models, researchers can build a comprehensive safety profile of this novel compound. The data generated will be instrumental in identifying potential liabilities early in the drug development process, guiding medicinal chemistry efforts to mitigate risks, and making informed decisions about the continued development of 4-bromo-N-(4-ethylphenyl)benzenesulfonamide as a potential therapeutic agent. This systematic approach not only enhances the efficiency of the drug development pipeline but also contributes to the overarching goal of ensuring patient safety.

References

-

Frontiers in Pharmacology. Perspective: How complex in vitro models are addressing the challenges of predicting drug-induced liver injury. [Link]

-

Preprints.org. Comparison of In Vitro Models for Drug-Induced Liver Injury Assessment. [Link]

-

Cell Biolabs, Inc. OxiSelect™ In Vitro ROS/RNS Assay Kit (Green Fluorescence). [Link]

-

Journal of Biomedical Science. Advances in drug-induced liver injury research: in vitro models, mechanisms, omics and gene modulation techniques. [Link]

-

CN Bio. New Paper Provides a Fresh Perspective on How Complex In Vitro Models are Addressing the Challenges of Predicting Drug-induced Liver Injury. [Link]

-

MDPI. In Vitro Models for Studying Chronic Drug-Induced Liver Injury. [Link]

-

Cell Biolabs, Inc. OxiSelect™ In Vitro ROS/RNS Assay. [Link]

-

Labtoo. Oxidative stress & ROS detection - In vitro assays. [Link]

-

National Center for Biotechnology Information. Measurement of Oxidative Stress Markers In Vitro Using Commercially Available Kits. [Link]

-

PETA Science Consortium International e.V. Updates to OECD in vitro and in chemico test guidelines. [Link]

-

Sartorius. Incucyte® Mitochondrial Membrane Potential Assay. [Link]

-

Cohesion Biosciences. Cellular Reactive Oxygen Species (ROS) Assay Kit. [Link]

-

Abbkine. Mitochondrial Membrane Potential Assay Kit: A Complete Guide to Principles and Applications. [Link]

-

Bio-protocol. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. [Link]

-

Eurofins Discovery. In Vitro Gene-Tox Services. [Link]

-

Domainex. Mitochondrial Assay Development. [Link]

-

G-Biosciences. JC-1 Mitochondrial Membrane Potential Assay. [Link]

-

National Center for Biotechnology Information. Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development. [Link]

-

Molecular Devices. EarlyTox Caspase-3/7 NucView 488 Assay Kits. [Link]

-

National Center for Biotechnology Information. Apoptosis Marker Assays for HTS. [Link]

-

GOV.UK. Guidance on a strategy for genotoxicity testing of chemicals: Stage 1. [Link]

-

Azerbaijan Pharmaceutical and Pharmacotherapy Journal. Design, Synthesis, and Cytotoxicity Evaluation of Sulfonamide Derivatives as Potential HDAC Inhibitors. [Link]

-

U.S. Food and Drug Administration. S2(R1) Genotoxicity Testing and Data Interpretation for Pharmaceuticals Intended for Human Use. [Link]

-

Organisation for Economic Co-operation and Development. Guidelines for the Testing of Chemicals. [Link]

-

Royal Society of Chemistry. Newly synthesized sulfonamide derivatives explored for DNA binding, enzyme inhibitory, and cytotoxicity activities: a mixed computational and experimental analyses. [Link]

-

Bio-Techne. Apoptosis. [Link]

-

European Society of Toxicology In Vitro. OECD published 6 new Test Guidelines and 10 updated or corrected Test Guidelines. [Link]

-

RE-Place. OECD Test Guideline 487. [Link]

-

Organisation for Economic Co-operation and Development. In vitro assays for developmental neurotoxicity. [Link]

-

Turkish Journal of Chemistry. Synthesis, characterization, cytotoxicity evaluation and physicochemical properties of some novel N -substituted aminobenzenesul. [Link]

-

Prince Sattam bin Abdulaziz University - Pure Help Center. Synthesis, in silico toxicity prediction, and in vitro antibacterial activity of new 4-amino-N-arylbenzenesulfonamide derivatives. [Link]

Sources

- 1. Newly synthesized sulfonamide derivatives explored for DNA binding, enzyme inhibitory, and cytotoxicity activities: a mixed computational and experime ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06412G [pubs.rsc.org]

- 2. benchchem.com [benchchem.com]

- 3. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 4. Advances in drug-induced liver injury research: in vitro models, mechanisms, omics and gene modulation techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Perspective: How complex in vitro models are addressing the challenges of predicting drug-induced liver injury [frontiersin.org]

- 6. humanspecificresearch.org [humanspecificresearch.org]

- 7. In Vitro Models for Studying Chronic Drug-Induced Liver Injury | MDPI [mdpi.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. preprints.org [preprints.org]

- 10. biotech.illinois.edu [biotech.illinois.edu]

- 11. Apoptosis Assays [sigmaaldrich.com]

- 12. bio-protocol.org [bio-protocol.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. moleculardevices.com [moleculardevices.com]

- 15. Caspase-Glo® 3/7 Assay Protocol [promega.com]

- 16. promega.com [promega.com]

- 17. Measurement of Oxidative Stress Markers In Vitro Using Commercially Available Kits - Measuring Oxidants and Oxidative Stress in Biological Systems - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. assaygenie.com [assaygenie.com]

- 19. bioscience.co.uk [bioscience.co.uk]

- 20. labtoo.com [labtoo.com]

- 21. In Vitro ROS/RNS Assay [cellbiolabs.com]

- 22. Mitochondrial Membrane Potential Assay | Sartorius [sartorius.com]

- 23. Mitochondrial Membrane Potential Assay Kit: A Complete Guide to Principles and Applications [absin.net]

- 24. resources.revvity.com [resources.revvity.com]

- 25. miltenyibiotec.com [miltenyibiotec.com]

Step-by-step synthesis protocol for 4-bromo-N-(4-ethylphenyl)benzenesulfonamide

Application Note: Step-by-Step Synthesis Protocol for 4-Bromo-N-(4-ethylphenyl)benzenesulfonamide

Strategic Rationale & Introduction

Sulfonamides represent a highly privileged pharmacophore in drug discovery, frequently utilized as bioisosteres for amides, metabolic stability enhancers, and critical hydrogen-bonding motifs in enzyme inhibitors[1]. The target compound, 4-bromo-N-(4-ethylphenyl)benzenesulfonamide , is a strategically valuable intermediate. The 4-bromo substituent on the sulfonyl aromatic ring serves as an ideal synthetic handle for downstream palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations), while the 4-ethylphenyl moiety provides lipophilicity to enhance cellular membrane permeability.

This technical guide outlines a highly reproducible, high-yielding nucleophilic acyl substitution protocol. By employing a non-nucleophilic organic base in an aprotic solvent, researchers can suppress side reactions and isolate the target sulfonamide with exceptional purity[2][3].

Mechanistic Causality & Experimental Design

The synthesis relies on the bimolecular nucleophilic substitution of a sulfonyl chloride by a primary aromatic amine. To ensure a self-validating and high-yielding system, the experimental conditions are governed by the following causal principles:

-

Nucleophile-Electrophile Pairing: The primary amine of 4-ethylaniline attacks the highly electrophilic hexavalent sulfur of 4-bromobenzenesulfonyl chloride[2][4].

-

Base Selection (Triethylamine, TEA): The reaction generates stoichiometric hydrochloric acid (HCl). If left unneutralized, HCl will rapidly protonate the unreacted 4-ethylaniline, converting it into a non-nucleophilic anilinium salt and capping the theoretical yield at 50%. TEA acts as an acid scavenger, driving the reaction to completion[1][5].

-

Solvent (Anhydrous DCM): Dichloromethane completely dissolves both starting materials and the TEA-HCl byproduct without competing as a nucleophile. Anhydrous conditions are critical to prevent the competitive hydrolysis of the sulfonyl chloride into a biologically inactive sulfonic acid.

-

Thermodynamic Control (0 °C to RT): Sulfonylation is highly exothermic. Dropwise addition at 0 °C prevents localized heating, which can lead to the formation of bis-sulfonylated side products or oxidative degradation of the aniline[1].

Figure 1: Nucleophilic substitution mechanism for sulfonamide formation.

Quantitative Data: Materials & Reagents

To ensure reproducibility, all reagents must be accurately measured. The following table summarizes the stoichiometric requirements for a standard 10 mmol scale synthesis.

| Reagent / Material | Role | MW ( g/mol ) | Equivalents | Amount |

| 4-Ethylaniline | Nucleophile | 121.18 | 1.0 eq | 1.21 g (10.0 mmol) |

| 4-Bromobenzenesulfonyl chloride | Electrophile | 255.52 | 1.05 eq | 2.68 g (10.5 mmol) |

| Triethylamine (TEA) | Base / Scavenger | 101.19 | 1.5 eq | 1.52 g / 2.09 mL (15.0 mmol) |

| Dichloromethane (Anhydrous) | Solvent | 84.93 | N/A | 40 mL (Total) |

Step-by-Step Experimental Protocol

Figure 2: Step-by-step experimental workflow for sulfonamide synthesis.

Step 1: System Preparation

-

Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen gas inlet.

-

Add 1.21 g (10.0 mmol) of 4-ethylaniline to the flask.

-

Inject 25 mL of anhydrous dichloromethane (DCM) via syringe to dissolve the amine completely[1].

Step 2: Base Addition & Thermal Control

-

Add 2.09 mL (15.0 mmol) of anhydrous triethylamine (TEA) to the stirring solution.

-

Submerge the reaction flask in an ice-water bath and allow the internal temperature to equilibrate to 0 °C for 10 minutes. Self-Validation: The solution should remain clear and colorless to pale yellow.

Step 3: Electrophile Addition

-

In a separate dry vial, dissolve 2.68 g (10.5 mmol) of 4-bromobenzenesulfonyl chloride in 15 mL of anhydrous DCM[1][3].

-

Transfer this solution to an addition funnel and add it dropwise to the reaction mixture over a period of 30 minutes.

-

Causality Check: Slow addition prevents temperature spikes. You will observe the gradual formation of a white precipitate (TEA-HCl salt), which visually confirms the reaction is proceeding.

Step 4: Reaction Propagation & Monitoring

-

Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature (20–25 °C).

-

Stir vigorously for 2 to 4 hours[1].

-

Self-Validation (TLC): Monitor the reaction via Thin-Layer Chromatography (Hexanes:Ethyl Acetate, 7:3 v/v). The starting aniline (lower Rf, UV active, stains brown with ninhydrin) should disappear, replaced by a new, higher Rf spot corresponding to the sulfonamide product.

Step 5: Quenching & Liquid-Liquid Extraction

-

Quench the reaction by adding 20 mL of deionized water. Transfer the biphasic mixture to a separatory funnel.

-

Acid Wash: Wash the organic layer with 1M HCl (2 × 20 mL). Purpose: Removes unreacted 4-ethylaniline and residual TEA.

-

Base Wash: Wash with saturated aqueous NaHCO₃ (20 mL). Purpose: Neutralizes any remaining acid and removes hydrolyzed sulfonic acid byproducts.

-

Brine Wash: Wash with saturated NaCl solution (20 mL) to draw out residual water from the organic phase[1].

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude solid.

Step 6: Purification

-

Dissolve the crude solid in a minimum amount of boiling ethanol.

-

Add cold water dropwise until the solution becomes slightly cloudy, then allow it to cool slowly to room temperature, followed by chilling in an ice bath.

-

Collect the purified white crystals via vacuum filtration and dry under high vacuum for 12 hours.

Analytical Characterization Data

To verify the structural integrity of the synthesized 4-bromo-N-(4-ethylphenyl)benzenesulfonamide, compare your analytical results against the expected parameters below:

| Analytical Technique | Expected Spectral / Physical Data |

| Physical Appearance | White to off-white crystalline solid |

| Mass Spectrometry (ESI-MS) | m/z [M+H]⁺ expected at ~340.0 and 342.0 (1:1 ratio confirming the presence of the bromine isotope pattern) |

| ¹H NMR (400 MHz, CDCl₃) | δ 7.65 - 7.55 (m, 4H, sulfonyl Ar-H), 7.05 (d, J = 8.4 Hz, 2H, aniline Ar-H), 6.95 (d, J = 8.4 Hz, 2H, aniline Ar-H), 6.45 (br s, 1H, N-H ), 2.58 (q, J = 7.6 Hz, 2H, CH₂ ), 1.18 (t, J = 7.6 Hz, 3H, CH₃ ) |

| IR Spectroscopy (ATR) | ~3250 cm⁻¹ (N-H stretch), ~1330 cm⁻¹ (Asymmetric SO₂ stretch), ~1160 cm⁻¹ (Symmetric SO₂ stretch) |

References

-

Synthesis of aminopyrrolo[1,2-a]thieno[3,2-e]pyrazine derivatives as serotoninergic 5-HT7 ligands - Arkivoc. Available at:[Link]

Sources

Technical Support Center: Optimizing the Synthesis of 4-Bromo-N-(4-ethylphenyl)benzenesulfonamide

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals seeking to optimize the yield and purity of 4-bromo-N-(4-ethylphenyl)benzenesulfonamide. The coupling of 4-bromobenzenesulfonyl chloride with 4-ethylaniline is a fundamental sulfonamide formation, but it is highly susceptible to competing side reactions depending on the microenvironment of the reagents.

Below, we deconstruct the mechanistic causality behind common yield failures and provide self-validating protocols to ensure reproducible success.

Mechanistic Troubleshooting & FAQs

Q1: My reaction shows full consumption of 4-bromobenzenesulfonyl chloride, but the yield of the target sulfonamide is exceptionally low. What is happening? Causality: The most common culprit is the competing hydrolysis of the sulfonyl chloride[1]. 4-Bromobenzenesulfonyl chloride is highly electrophilic. If adventitious moisture is present in your solvent or base, water acts as a competing nucleophile, converting the sulfonyl chloride into 4-bromobenzenesulfonic acid[2]. This side reaction irreversibly consumes your limiting reagent before it can react with 4-ethylaniline. Solution: Ensure rigorous anhydrous conditions by drying your dichloromethane (DCM) and distilling your organic bases. Alternatively, if working in aqueous conditions, utilize1 to compartmentalize the hydrophobic sulfonyl chloride inside micelle cores, shielding it from bulk water[1].

Q2: TLC/HPLC indicates a higher molecular weight byproduct. How do I prevent bis-sulfonylation? Causality: Bis-sulfonylation occurs when the primary sulfonamide product reacts with a second equivalent of sulfonyl chloride to form a sulfonimide[3]. Because 4-ethylaniline contains an electron-donating ethyl group (+I effect), the initial amination is fast, but the resulting sulfonamide nitrogen remains relatively electron-rich. In the presence of strong bases or excess 4-bromobenzenesulfonyl chloride, the sulfonamide is easily deprotonated and over-reacts[2]. Solution: Strictly control your stoichiometry. Use exactly 1.0 equivalent of 4-ethylaniline to 1.05 equivalents of 4-bromobenzenesulfonyl chloride. Add the electrophile dropwise at 0 °C to prevent localized excesses.

Q3: The reaction stalls at 70% conversion. Should I heat the reaction mixture? Causality: Heating is generally counterproductive as it accelerates hydrolysis and bis-sulfonylation faster than the desired amination[4]. A stalled reaction usually indicates that the HCl byproduct has protonated the remaining 4-ethylaniline, rendering it non-nucleophilic. Solution: Do not heat. Instead, ensure your acid scavenger (base) is active. Adding a nucleophilic catalyst like 4-Dimethylaminopyridine (DMAP) (0.1 eq) forces the formation of a highly reactive N-sulfonylpyridinium intermediate, which rapidly transfers the sulfonyl group to the amine, bypassing stalled kinetics.

Visualized Reaction Pathways

Reaction pathways highlighting desired amination vs competing hydrolysis and bis-sulfonylation.

Quantitative Data: Solvent and Base System Comparison

Selecting the correct solvent and base system dictates which mechanistic pathway dominates. The table below summarizes the expected outcomes based on validated literature parameters.

| Reaction System | Base / Catalyst | Expected Yield | Primary Failure Mode | Mechanistic Advantage |

| Anhydrous DCM | Pyridine + DMAP (0.1 eq) | 88 - 95% | Bis-sulfonylation (if R-SO₂Cl is in excess) | DMAP forms a highly reactive N-sulfonylpyridinium intermediate, ensuring rapid conversion. |

| Biphasic (Schotten-Baumann) | Aqueous Na₂CO₃ | 60 - 75% | Hydrolysis to 4-bromobenzenesulfonic acid | HCl is scavenged in the aqueous layer, keeping the amine active without organic bases[4]. |

| Aqueous Micellar | CTAB (0.05 M) | 85 - 92% | Emulsion formation during extraction | Hydrophobic core shields the sulfonyl chloride from water, preventing hydrolysis[1]. |

| Deep Eutectic Solvent | ChCl/Urea (1:2) | 80 - 95% | High viscosity limits mass transfer | Sustainable, aerobic conditions; stabilizes intermediates and prevents hydrolysis[5]. |

Validated Experimental Protocols

To ensure reproducibility, the following methodologies are designed as self-validating systems , incorporating in-process checks to verify causality at each step.

Protocol A: Anhydrous Synthesis via Nucleophilic Catalysis

Best for standard laboratory scale where moisture can be strictly controlled.

-

Preparation: Dissolve 4-ethylaniline (1.0 eq, 10 mmol) in anhydrous DCM (0.3 M) under a nitrogen atmosphere. Add anhydrous pyridine (2.0 eq) and DMAP (0.1 eq).

-

Validation Check: The solution must be clear and colorless to pale yellow. Any cloudiness indicates moisture contamination or degraded amine salts.

-

-

Electrophile Addition: Cool the flask to 0 °C in an ice bath. Dissolve 4-bromobenzenesulfonyl chloride (1.05 eq, 10.5 mmol) in a minimal amount of anhydrous DCM and add dropwise over 30 minutes.

-

Validation Check: An immediate slight yellowing and a mild exotherm confirm the successful formation of the N-sulfonylpyridinium intermediate.

-

-

Reaction Progression: Remove the ice bath and stir at room temperature for 2 hours.

-

Validation Check: Monitor via TLC (Hexane:EtOAc 7:3). The amine spot (R_f ~0.6) should disappear, replaced by a single major UV-active product spot (R_f ~0.4). A spot at R_f ~0.8 indicates unwanted bis-sulfonylation[2].

-

-

Workup & Isolation: Quench with 1M HCl to neutralize pyridine. Extract with DCM. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.

-

Validation Check: The crude mass should closely match the theoretical yield. Significant mass loss into the aqueous layer suggests the formation of water-soluble sulfonic acid (hydrolysis).

-

Protocol B: Green Micellar Catalysis (Aqueous)

Best for eco-friendly synthesis where anhydrous conditions are impossible.

-

Micelle Formation: Prepare a 0.05 M solution of Cetyltrimethylammonium bromide (CTAB) in distilled water.

-

Validation Check: The solution must be stirred until completely clear, ensuring the surfactant concentration has exceeded the Critical Micelle Concentration (CMC) required to form hydrophobic pockets[1].

-

-

Reagent Addition: Add 4-ethylaniline (1.0 eq) to the micellar solution. Stir for 10 minutes to allow the amine to partition into the hydrophobic micelle cores. Add 4-bromobenzenesulfonyl chloride (1.1 eq) in one portion.

-

Reaction: Stir vigorously at room temperature (30 °C) for 3-4 hours.

-

Validation Check: As the reaction progresses, the highly insoluble 4-bromo-N-(4-ethylphenyl)benzenesulfonamide will begin to precipitate out of the aqueous solution as a white solid.

-

-

Isolation: Filter the precipitated solid directly. Wash with cold water to remove CTAB and any trace unreacted sulfonic acid.

-

Validation Check: Recrystallize from hot ethanol. A sharp melting point of the purified crystals will confirm the absence of the sulfonimide byproduct.

-

Troubleshooting Workflow

Troubleshooting workflow for resolving yield-reducing issues in sulfonamide synthesis.

References

- Source: issstindian.

- Source: benchchem.

- Source: mdpi.

- Source: researchgate.

- Source: acs.

Sources

- 1. issstindian.org [issstindian.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives—X-ray Structure, Hirshfeld Analysis and Spectroscopic Characterizations [mdpi.com]

- 5. researchgate.net [researchgate.net]

Troubleshooting precipitation of 4-bromo-N-(4-ethylphenyl)benzenesulfonamide in aqueous media

Technical Support Center: Troubleshooting Aqueous Precipitation of 4-bromo-N-(4-ethylphenyl)benzenesulfonamide

Welcome to the Technical Support Center. This guide is engineered for researchers, analytical chemists, and formulation scientists encountering precipitation issues with 4-bromo-N-(4-ethylphenyl)benzenesulfonamide during in vitro assays, cell culture supplementation, or aqueous drug formulation.

Physicochemical Root Cause Analysis (The "Why")

Before applying a methodological fix, it is critical to understand the thermodynamics driving the precipitation of this specific molecule.

-

Extreme Hydrophobicity & The Hydrophobic Effect: This molecule features two highly lipophilic moieties—a bromobenzene ring and an ethylbenzene ring. In aqueous media, the thermodynamic drive to minimize water contact forces these non-polar planar regions to aggregate. This aggregation squeezes out water molecules, leading to rapid crystallization and precipitation[1].

-

Solvent Shock (DMSO Crash-Out): The compound is highly soluble in 100% anhydrous DMSO. However, when this stock is pipetted directly into an aqueous buffer, the DMSO molecules rapidly hydrogen-bond with the bulk water, abandoning the hydrophobic inhibitor[2]. The local micro-environment of the drug instantly becomes aqueous, dropping its solubility threshold and causing immediate nucleation[3].

-

pH-Dependent Ionization: The central sulfonamide group (-SO₂NH-) is weakly acidic. At physiological pH (e.g., pH 7.4 in DMEM or HEPES buffers), the compound exists predominantly in its un-ionized, neutral state. Un-ionized sulfonamides possess minimal aqueous solubility; they only become highly soluble when the pH is raised above their pKa to form an ionized salt[4][5].

Quantitative Solubilization Strategies

The following table summarizes the primary strategies for maintaining this compound in an aqueous solution, comparing their mechanistic efficacy and biological compatibility.

| Solubilization Strategy | Mechanism of Action | Expected Aqueous Solubility | Biological Compatibility | Primary Drawbacks |

| Direct DMSO Addition (Control) | Co-solvency | < 10 µM | High (if final DMSO ≤ 0.1%) | Immediate crash-out due to rapid solvent diffusion. |

| Intermediate Dilution (DMSO + Surfactant) | Micellar encapsulation & step-down solvent gradient | ~ 50 - 100 µM | Moderate | Surfactants (e.g., Tween-20) may lyse cells or disrupt membrane assays. |

| HP-β-Cyclodextrin (20% w/v) | Host-guest inclusion complexation | > 500 µM | Excellent (FDA-approved excipient) | Requires pre-incubation; may sequester other lipophilic assay components. |

| Alkaline Titration (pH > 8.5) | Deprotonation of sulfonamide to a highly soluble anion | > 1 mM | Poor | Non-physiological pH alters cellular behavior and protein folding. |

Validated Troubleshooting Protocols

To prevent precipitation, you must alter how the compound is introduced to the aqueous environment. Do not use direct dilution. Instead, utilize one of the following self-validating protocols.

Protocol A: The Host-Guest Encapsulation Method (Recommended)

Cyclodextrins feature a hydrophilic exterior and a hydrophobic internal cavity. The bromophenyl and ethylphenyl groups of the compound dynamically enter this cavity, displacing high-energy water molecules and masking the drug's hydrophobicity without altering its chemical structure[][7][8].

-

Step 1: Prepare a 20% (w/v) solution of Hydroxypropyl-β-Cyclodextrin (HP-β-CD) in your target aqueous buffer (e.g., PBS or cell culture media).

-

Step 2: Dissolve 4-bromo-N-(4-ethylphenyl)benzenesulfonamide in 100% anhydrous DMSO to create a concentrated 10 mM stock. Ensure the DMSO is free of absorbed moisture[9].

-

Step 3: While vigorously vortexing the HP-β-CD solution, add the DMSO stock dropwise to achieve your desired final concentration (e.g., 100 µM).

-

Step 4: Sonicate the mixture in a water bath at 37°C for 15–30 minutes. This provides the activation energy required to reach host-guest complex equilibrium.

-

Step 5 (Self-Validation): Centrifuge the final solution at 10,000 x g for 5 minutes. Visually inspect for a pellet. For quantitative validation, analyze the supernatant via UV-Vis or HPLC. If the concentration matches your theoretical yield, the inclusion complex is stable.

Protocol B: The Intermediate Dilution Cascade

If cyclodextrins are incompatible with your assay, you must prevent "solvent shock" by stepping down the concentration gradient[3].

-

Step 1: Prepare a 10 mM stock in 100% DMSO.

-

Step 2: Create an intermediate buffer consisting of 10% DMSO, 5% Tween-20 (or PEG400), and 85% aqueous buffer.

-

Step 3: Dilute the 10 mM stock 1:10 into the intermediate buffer to create a 1 mM working stock. Pipette slowly while mixing to allow micelles to form around the hydrophobic compound.

-

Step 4: Dilute this 1 mM working stock into your final assay media to reach your target concentration (e.g., 10 µM).

Process Visualizations

Decision tree for troubleshooting sulfonamide precipitation in aqueous assays.

Mechanistic pathways of DMSO crash-out versus cyclodextrin rescue.

Frequently Asked Questions (FAQs)

Q: My compound was perfectly clear in DMSO but immediately turned cloudy when I added it to DMEM. Why? A: This is a classic "solvent crash-out." DMSO is highly miscible with water. When you add your stock to DMEM, the DMSO molecules rapidly diffuse and hydrogen-bond with the bulk water, leaving the highly hydrophobic 4-bromo-N-(4-ethylphenyl)benzenesulfonamide behind. Without the solvent shell, the drug molecules aggregate to minimize contact with water, rendering them insoluble[2].

Q: Can I just heat the culture media to redissolve the precipitate? A: No. While heating increases kinetic energy and may temporarily force the compound into solution, it will re-precipitate as soon as the media cools back to 37°C in your incubator. Furthermore, once crystalline aggregates form, the thermodynamic energy required to break the crystal lattice is significantly higher than the energy required to keep it in solution initially[9].

Q: Will adjusting the pH of my DMSO stock help? A: Adding acid or base directly to the DMSO stock is generally ineffective. Once you dilute that stock into a highly buffered aqueous media (like DMEM or HEPES), the bulk buffer dictates the final pH. Because sulfonamides are weak acids, you must adjust the pH of the final aqueous media to >8.5 to maintain the drug in its soluble, ionized state[2][10]. If your biological system cannot tolerate pH >8.5, you must rely on cyclodextrins or co-solvents.

Q: How do I know if my compound has formed a stable complex with cyclodextrin or if it's just a micro-suspension? A: A micro-suspension will scatter light and eventually settle. To validate true molecular inclusion, centrifuge your final preparation at 10,000 x g for 5 minutes. A micro-suspension will form a visible pellet at the bottom of the tube, whereas a true cyclodextrin inclusion complex will remain completely clear in the supernatant.

References

-

pH-induced solubility transition of sulfonamide-based polymers - PubMed. National Institutes of Health (NIH).[Link]

-

SOLUBILITY OF SULPHONAMIDES - The BMJ. BMJ.[Link]

-

Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar.[Link]

-

Hydrogen Ion Concentration and the Solubility of Sulfonamides in Urine; The Relation to Renal Precipitation. Ovid.[Link]

-

Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC. National Institutes of Health (NIH).[Link]

-

Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview. Asian Journal of Pharmaceutics.[Link]

-

How to avoid dmso dissolved inhibitor from precipitating out when added in culture media? ResearchGate.[Link]

Sources

- 1. asiapharmaceutics.info [asiapharmaceutics.info]

- 2. researchgate.net [researchgate.net]

- 3. FAQs on Inhibitor Preparation [sigmaaldrich.com]

- 4. pH-induced solubility transition of sulfonamide-based polymers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. bmj.com [bmj.com]

- 7. "Cyclodextrin as a Drug Carrier Increasing Drug Solubility" by Malka Silberberg [touroscholar.touro.edu]

- 8. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. ovid.com [ovid.com]

Technical Support Center: Synthesis & Optimization of 4-Bromo-N-(4-ethylphenyl)benzenesulfonamide

Overview & Mechanistic Context

The synthesis of 4-bromo-N-(4-ethylphenyl)benzenesulfonamide involves the nucleophilic attack of 4-ethylaniline on 4-bromobenzenesulfonyl chloride. While seemingly straightforward, the reaction is frequently plagued by competing pathways: hydrolysis of the sulfonyl chloride, di-sulfonylation of the primary amine, and product loss during aqueous workup (1[1]). This technical guide provides field-proven methodologies, optimized parameters, and troubleshooting steps to help researchers maximize yield and purity.

Standard Operating Procedure (SOP): Optimized Batch Synthesis

Based on established protocols for sulfonamide synthesis, the following step-by-step methodology ensures high conversion while minimizing side reactions (2[2]).

Step-by-Step Methodology

-

Preparation : In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve 4-ethylaniline (1.0 equivalent, 10 mmol) in anhydrous tetrahydrofuran (THF) (20 mL) (2[2]).

-

Base Addition : Add pyridine or triethylamine (TEA) (1.2 equivalents, 12 mmol) to the solution. Causality note: The base serves to neutralize the HCl generated during the reaction, preventing the protonation of the unreacted 4-ethylaniline, which would render it non-nucleophilic (3[3]).

-

Cooling : Submerge the flask in an ice-water bath to bring the internal temperature to 0 °C.

-

Electrophile Addition : Dissolve 4-bromobenzenesulfonyl chloride (1.05 equivalents, 10.5 mmol) in 10 mL of anhydrous THF. Add this solution dropwise to the reaction mixture over 15–20 minutes. Causality note: Dropwise addition at 0 °C suppresses the formation of the di-sulfonylated byproduct by keeping the concentration of the electrophile low relative to the primary amine (1[1]).

-

Reaction Maturation : Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir for 4–6 hours, monitoring completion via TLC (Hexane:Ethyl Acetate, 3:1).

-

Quenching & Extraction : Quench the reaction with 30 mL of distilled water. Extract the aqueous layer with dichloromethane (DCM) or ethyl acetate (3 x 20 mL).

-

Acid Wash (Self-Validating Step) : Wash the combined organic layers with 10% aqueous HCl (2 x 20 mL). Check the pH of the aqueous wash to ensure it is acidic (pH < 3). Causality note: The acid wash removes unreacted 4-ethylaniline and the pyridine/TEA base. It also ensures the sulfonamide product is fully protonated (neutral) and retained in the organic phase (3[3]).

-

Purification : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Recrystallize the crude solid from ethyl acetate/n-hexane to yield pure 4-bromo-N-(4-ethylphenyl)benzenesulfonamide.

Workflow for the synthesis and purification of sulfonamide derivatives.

Optimization Data Room

To aid in reaction design, the following table summarizes the quantitative effects of different reaction conditions on sulfonamide yield, synthesized from literature benchmarking (4[4],3[3], 1[1], 2[2], 5[5]).

| Reaction System | Solvent | Base | Temp (°C) | Time (h) | Expected Yield (%) | Primary Impurity / Issue |

| Anhydrous Organic | THF | Pyridine | 0 to 25 | 6 | 85 - 95 | Di-sulfonylation (if excess sulfonyl chloride) |

| Anhydrous Organic | DCM | Triethylamine | 0 to 25 | 4 | 80 - 90 | Friedel-Crafts sulfone (trace) |

| Schotten-Baumann | Water / 2-MeTHF | Na₂CO₃ (aq) | 25 | 12 | 70 - 80 | Hydrolysis of sulfonyl chloride |

| Deep Eutectic Solvent | ChCl/Urea | None / Et₃N | 25 | 2 | 75 - 85 | Hydrolysis in DES matrix |

Troubleshooting Guides & FAQs

Troubleshooting logic tree for low sulfonamide synthesis yields.

Q1: My isolated yield is exceptionally low, and I see a large amount of unreacted 4-ethylaniline. What happened?

A1: Hydrolysis of the Sulfonyl Chloride. 4-Bromobenzenesulfonyl chloride is highly susceptible to hydrolysis if exposed to moisture, converting it into 4-bromobenzenesulfonic acid, which is completely unreactive towards amines (1[1]).

-

Solution : Ensure all glassware is oven-dried and solvents are strictly anhydrous. If using Schotten-Baumann conditions (aqueous biphasic), you must use a slight excess of the sulfonyl chloride (1.2 - 1.5 equiv) to compensate for the competing hydrolysis pathway (4[4], 3[3]).

Q2: Mass spectrometry shows a byproduct with a mass corresponding to the addition of two sulfonyl groups. How do I prevent this?

A2: Di-sulfonylation. Primary amines like 4-ethylaniline can react with two molecules of the sulfonyl chloride to form an α,α -bis-sulfonamide (5[5]). This occurs because the initial sulfonamide product can be deprotonated by the base, forming a nucleophilic nitrogen anion.

-

Solution : Control the stoichiometry strictly (1.0 equiv of amine to exactly 1.05 equiv of sulfonyl chloride). More importantly, maintain the reaction at 0 °C during the addition phase and avoid using strong bases in large excess (1[1]).

Q3: After the aqueous workup, my product seems to have disappeared. It's not in the organic layer. Where did it go?

A3: Product Solubilization in the Basic Aqueous Phase. The N-H proton of 4-bromo-N-(4-ethylphenyl)benzenesulfonamide is highly acidic due to the electron-withdrawing sulfonyl group. If your workup is basic (e.g., using Na₂CO₃ or NaOH), the sulfonamide becomes deprotonated, forming a water-soluble sodium salt (4[4], 1[1]).

-

Solution : Acidify the aqueous phase with 10% HCl to pH 2-3. This will protonate the sulfonamide, causing it to precipitate out of the aqueous solution or allowing it to be extracted back into the organic phase (DCM or Ethyl Acetate) (3[3], 1[1]).

Q4: I am experiencing severe emulsions during the liquid-liquid extraction. How can I break them?

A4: Emulsion Formation. Sulfonamides and unreacted starting materials can act as weak surfactants, leading to stubborn emulsions, particularly when using chlorinated solvents like DCM (1[1]).

-

Solution : Add a saturated aqueous solution of sodium chloride (brine) to the separatory funnel. The high ionic strength decreases the solubility of organic compounds in the aqueous phase (salting out) and helps break the emulsion. Alternatively, filtering the biphasic mixture through a pad of Celite can disrupt the emulsion mechanically.

References

- Development of a Continuous Schotten–Baumann Route to an Acyl Sulfonamide.

- A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Deriv

- Technical Support Center: Sulfonamide Synthesis with Benzenesulfonyl chloride. BenchChem.

- Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface.

- Switchable Deep Eutectic Solvents for Sustainable Sulfonamide Synthesis. UniBa.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. cbijournal.com [cbijournal.com]

- 3. A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives—X-ray Structure, Hirshfeld Analysis and Spectroscopic Characterizations [mdpi.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. ricerca.uniba.it [ricerca.uniba.it]

Technical Support Center: Ensuring the Stability of 4-bromo-N-(4-ethylphenyl)benzenesulfonamide in Solution

Welcome to the technical support center for 4-bromo-N-(4-ethylphenyl)benzenesulfonamide. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on preventing the degradation of this compound in solution. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.

Introduction: Understanding the Stability of N-Aryl Benzenesulfonamides

4-bromo-N-(4-ethylphenyl)benzenesulfonamide belongs to the N-aryl benzenesulfonamide class of compounds. While generally stable, their integrity in solution can be compromised by several factors, leading to the formation of impurities and a reduction in the active concentration of the parent molecule. The primary degradation pathways for sulfonamides are hydrolysis, photodegradation, and oxidation. Understanding and controlling the key factors that influence these pathways—namely pH, temperature, light exposure, and solvent choice—is paramount for obtaining reliable and reproducible experimental results.

This guide will provide a detailed exploration of these factors and practical strategies to mitigate the degradation of 4-bromo-N-(4-ethylphenyl)benzenesulfonamide in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for 4-bromo-N-(4-ethylphenyl)benzenesulfonamide in solution?

A1: Based on the general chemistry of sulfonamides, the three primary degradation pathways for 4-bromo-N-(4-ethylphenyl)benzenesulfonamide are:

-

Hydrolysis: This is the cleavage of the sulfonamide (S-N) bond. This process is often catalyzed by acidic or basic conditions. For many sulfonamides, stability is greatest in neutral to alkaline conditions, while acidic pH can accelerate hydrolysis.[1][2]

-

Photodegradation: Exposure to light, particularly ultraviolet (UV) radiation, can induce degradation. The aromatic rings in the molecule can act as chromophores, absorbing light energy and leading to bond cleavage. Common photolytic pathways for sulfonamides include the cleavage of the sulfonamide bond and the extrusion of sulfur dioxide (SO₂).[2]

-

Oxidation: The sulfur atom in the sulfonamide group is susceptible to oxidation, which can be initiated by oxidizing agents or even dissolved oxygen in the solvent, potentially accelerated by heat or light.[1][2]

Q2: How does the chemical structure of 4-bromo-N-(4-ethylphenyl)benzenesulfonamide influence its stability?

A2: The stability of 4-bromo-N-(4-ethylphenyl)benzenesulfonamide is influenced by its key structural features:

-

N-Aryl Benzenesulfonamide Core: This core structure is generally stable, but the sulfonamide linkage is the most reactive site, susceptible to hydrolysis.

-

Bromo-Substituent: The bromine atom on the benzene ring is an electron-withdrawing group, which can influence the electron density of the aromatic ring and potentially affect its susceptibility to certain reactions. However, halogens like bromine are also ortho, para-directing in electrophilic aromatic substitution reactions.[3][4] While specific data on the bromo-substituent's effect on the stability of this exact molecule is limited, it is a factor to consider in its overall reactivity profile.

-